methyl 4-(2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamido)benzoate
Description
Methyl 4-(2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamido)benzoate is a structurally complex heterocyclic compound featuring a triazoloquinoxaline core fused with a quinoxaline moiety. The molecule is substituted at the 4-position of the triazoloquinoxaline ring with a 2,3-dimethylphenoxy group, connected via an acetamido linker to a methyl benzoate ester.
Properties
IUPAC Name |
methyl 4-[[2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O5/c1-16-7-6-10-22(17(16)2)37-25-24-30-31(27(35)32(24)21-9-5-4-8-20(21)29-25)15-23(33)28-19-13-11-18(12-14-19)26(34)36-3/h4-14H,15H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFUMHXROKCLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a triazole, such as this one, are known to exhibit broad biological activities. They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities.
Mode of Action
It’s known that triazole derivatives can interact with their targets in various ways, depending on the specific biological activity they exhibit.
Biochemical Pathways
Triazole compounds are known to have significant application value in various fields, including medicinal chemistry.
Biological Activity
Methyl 4-(2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and applications in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The formation of the triazole and quinoxaline moieties is critical, as these structures are known for their biological activity. A common synthetic route includes:
- Formation of the Triazole Ring : This is often achieved through a 1,3-dipolar cycloaddition reaction involving azides and alkynes.
- Quinoxaline Synthesis : The quinoxaline framework can be constructed via condensation reactions involving o-phenylenediamines and carbonyl compounds.
- Final Coupling Reaction : The final product is obtained by coupling the triazole and quinoxaline derivatives with a methyl benzoate moiety.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds containing triazole and quinoxaline structures. For instance, compounds similar to this compound have demonstrated significant activity against HIV. In vitro assays showed that these compounds can inhibit reverse transcriptase with low EC50 values (e.g., 3.1 nM for related compounds) while maintaining a favorable selectivity index (SI), indicating low cytotoxicity relative to their antiviral efficacy .
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. In one study, derivatives showed promising results against human malignant cells (e.g., MCF-7 and Bel-7402), with IC50 values indicating potent activity compared to standard chemotherapeutics . The structure-activity relationship (SAR) analysis revealed that modifications on the phenoxy or acetamido groups could enhance cytotoxicity.
Case Study 1: Anti-HIV Activity
A study focused on a series of quinoxaline derivatives found that this compound exhibited significant anti-HIV activity. The compound was tested in MT2 cells where it reduced viral replication effectively at low concentrations. The selectivity index was calculated to be high, suggesting that the compound could be developed as a potential therapeutic agent against HIV .
Case Study 2: Anticancer Properties
In another investigation into the anticancer properties of related triazole derivatives, researchers reported that specific modifications led to enhanced activity against breast cancer cell lines. The study indicated that the presence of electron-donating groups on the aromatic rings significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Activity | EC50/IC50 (nM) | Selectivity Index |
|---|---|---|---|
| Methyl 4-(... | Anti-HIV | 3.1 | High |
| Related Compound A | Cytotoxicity | 50 | Moderate |
| Related Compound B | Cytotoxicity | 20 | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazoloquinoxaline Cores
Compound A: Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C₂₆H₂₂N₄O₇)
- Key Differences: While both compounds feature aromatic esters and phenoxy substituents, Compound A replaces the triazoloquinoxaline core with a triazine ring. The presence of a formyl group in Compound A may enhance reactivity in covalent binding applications compared to the acetamido linker in the target compound .
- Synthesis: Compound A is synthesized via sequential nucleophilic substitution on trichlorotriazine, followed by coupling with vanillin and methyl 3-aminobenzoate, requiring precise temperature control (-35°C to 40°C) and chromatographic purification .
Compound B: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives
- Key Differences: This class replaces the triazoloquinoxaline with a benzoxazinone-pyrimidine hybrid. However, the pyrimidine moiety may improve solubility in polar solvents .
Benzoate Ester Derivatives with Heterocyclic Linkers
Compound C : Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (C₁₈H₁₅N₃O₄S)
- Key Differences: The thiadiazole ring in Compound C introduces sulfur, enhancing π-stacking interactions but reducing metabolic stability compared to the triazoloquinoxaline core. The phenylcarbamoyl group may increase hydrophobicity, affecting bioavailability .
- Molecular Weight : Compound C has a lower molecular weight (369.40 g/mol) than the target compound (estimated >500 g/mol), suggesting differences in pharmacokinetic profiles .
Compound D : 3-(Allyloxy)-4-methoxybenzoate de méthyle (C₁₂H₁₄O₄)
- Key Differences: This simpler benzoate ester lacks heterocyclic components, emphasizing the critical role of the triazoloquinoxaline-acetamido scaffold in the target compound’s bioactivity.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Electronic Effects: The triazoloquinoxaline core in the target compound provides a conjugated π-system, enhancing binding to aromatic amino acid residues in enzyme active sites compared to triazine (Compound A) or thiadiazole (Compound C) derivatives .
- Solubility and Bioavailability : The acetamido linker in the target compound may improve aqueous solubility relative to the allyloxy group in Compound D, though this requires experimental validation .
- Synthetic Challenges: Multi-step syntheses involving triazoloquinoxaline cores (as inferred from ) often require stringent temperature control and chromatographic purification, similar to Compound A’s synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
